5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid
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Overview
Description
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Direct oxidation of related compounds using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid depends on its specific application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Contains chlorine atoms at positions 2 and 4.
Uniqueness
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCQEXLHVHWRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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